
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid is a compound that features a piperidine ring attached to an ethylamino group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid typically involves the coupling of a piperidine derivative with an ethylamino group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of 2-chloroethylamine hydrochloride with piperidine to form 2-(piperidin-1-yl)ethylamine. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety can interact with active sites or binding pockets, potentially inhibiting or modulating the activity of the target. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-((2-(Morpholin-4-yl)ethyl)amino)benzoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
4-((2-(Pyrrolidin-1-yl)ethyl)amino)benzoic acid: Contains a pyrrolidine ring instead of a piperidine ring.
4-((2-(Piperidin-1-yl)ethoxy)benzoic acid: Similar structure but with an ethoxy group instead of an ethylamino group.
Uniqueness
4-((2-(Piperidin-1-yl)ethyl)amino)benzoic acid is unique due to the presence of both the piperidine ring and the benzoic acid moiety, which can confer specific reactivity and binding properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(2-piperidin-1-ylethylamino)benzoic acid |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)12-4-6-13(7-5-12)15-8-11-16-9-2-1-3-10-16/h4-7,15H,1-3,8-11H2,(H,17,18) |
InChI Key |
YWOJPBOOGGYTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)


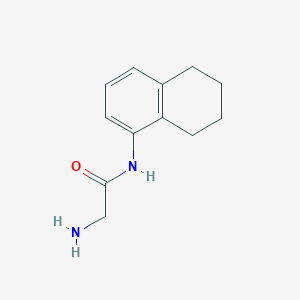
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
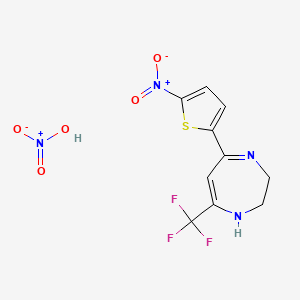
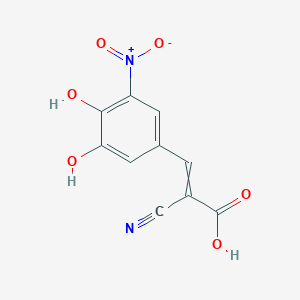
![2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)
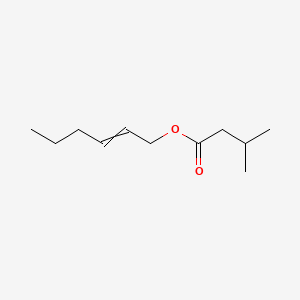
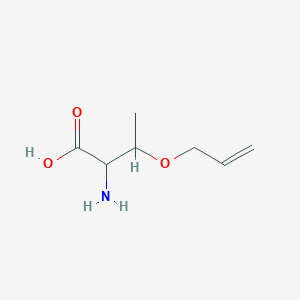
![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)

